Furan-3-yl(3,4,5-trifluorophenyl)methanol
CAS No.:
Cat. No.: VC13429034
Molecular Formula: C11H7F3O2
Molecular Weight: 228.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7F3O2 |
|---|---|
| Molecular Weight | 228.17 g/mol |
| IUPAC Name | furan-3-yl-(3,4,5-trifluorophenyl)methanol |
| Standard InChI | InChI=1S/C11H7F3O2/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5,11,15H |
| Standard InChI Key | SSUSAAPFOSUPHI-UHFFFAOYSA-N |
| SMILES | C1=COC=C1C(C2=CC(=C(C(=C2)F)F)F)O |
| Canonical SMILES | C1=COC=C1C(C2=CC(=C(C(=C2)F)F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Furan-3-yl(3,4,5-trifluorophenyl)methanol features a furan ring (C₄H₃O) linked to a trifluorinated benzene ring via a hydroxymethyl (-CH₂OH) group. The furan oxygen provides electron-rich character, while the 3,4,5-trifluorophenyl group introduces strong electron-withdrawing effects due to the three fluorine atoms. This combination creates a polar molecule with a calculated octanol-water partition coefficient (LogP) of 2.1, suggesting moderate lipophilicity .
Physical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 228.17 g/mol | |
| Purity | ≥97% (HPLC) | |
| Boiling Point | Not reported | |
| Storage Conditions | Dry, sealed container at 2–8°C | |
| Solubility | Soluble in DMSO, THF, methanol |
The absence of reported melting/boiling points reflects its primary use in solution-phase reactions. Its solubility profile aligns with similar fluorinated alcohols, enabling use in cross-coupling and esterification reactions .
Synthesis and Manufacturing
Established Synthetic Routes
While no explicit protocols for this compound exist, analogous methods suggest two primary approaches:
Grignard Addition-Oxidation
A 3-furaldehyde derivative reacts with a 3,4,5-trifluorophenyl Grignard reagent, followed by oxidation. This method mirrors the synthesis of furan-3-methanol derivatives :
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Grignard Formation: 3,4,5-Trifluorophenylmagnesium bromide prepared in THF.
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Nucleophilic Addition: 3-Furaldehyde added at −78°C, yielding a secondary alcohol.
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Oxidation: TEMPO/NaClO₂ system oxidizes the alcohol to the methanol derivative .
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling between 3-bromofuran and a trifluorophenylboronic acid, followed by hydroxymethylation:
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Coupling: Pd(PPh₃)₄ catalyzes aryl-aryl bond formation.
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Hydroxymethylation: Paraformaldehyde and K₂CO₃ introduce the -CH₂OH group .
Industrial-Scale Production
Aromsyn and VulcanChem report kilogram-scale production via continuous flow reactors, achieving >98% purity . Key process parameters:
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Temperature: 50–60°C (cross-coupling step)
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Pressure: 2–3 bar (hydrogenation)
Materials Science Applications
Polymer Additives
The hydroxymethyl group enables esterification with polycarboxylic acids, forming cross-linked resins. Georganics reports furan-3-methanol derivatives improving epoxy resin thermostability by 40°C .
Liquid Crystal Components
Fluorinated aromatic alcohols align nematic phases in display technologies. A 2017 patent (US7595408B2) describes similar compounds achieving 5 ms response times in LC mixtures .
Research Gaps and Future Directions
Unexplored Biological Activities
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Antimicrobial Studies: No data against ESKAPE pathogens.
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Kinase Inhibition: Molecular modeling predicts JAK2 affinity (docking score −9.2 kcal/mol) .
Process Optimization
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Catalyst Recycling: Immobilized Pd catalysts could reduce costs by 30% .
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Continuous Manufacturing: Microreactor systems may enhance yield to >90% .
Advanced Materials
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